Cas no 21655-48-1 (cis-2,6-Dimethylpiperazine)

Technical Introduction: cis-2,6-Dimethylpiperazine cis-2,6-Dimethylpiperazine is a cyclic secondary amine with a piperazine backbone, featuring two methyl groups in the cis configuration at the 2 and 6 positions. This stereospecific structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral active pharmaceutical ingredients (APIs) and ligands. Its rigid conformation enhances selectivity in asymmetric catalysis and metal coordination. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its utility extends to agrochemicals and specialty chemicals, where its structural properties contribute to tailored molecular designs. Proper handling is advised due to its basicity and potential irritancy.
cis-2,6-Dimethylpiperazine structure
cis-2,6-Dimethylpiperazine structure
Product Name:cis-2,6-Dimethylpiperazine
CAS No:21655-48-1
MF:C6H14N2
MW:114.188761234283
MDL:MFCD07772435
CID:253287
PubChem ID:6950261
Update Time:2025-05-19

cis-2,6-Dimethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • cis-2,6-Dimethylpiperazine
    • (2S,6R)-rel-2,6-DiMethylpiperazine
    • cis-3,5-DiMethylpiperazine
    • cis-2,6-DiMethylpiper
    • (2R,6S)-rel-2,6-DiMethylpiperazine
    • (cis)-2,6-Dimethylpiperazine
    • (2R,6S)-2,6-Dimethylpiperazine
    • (2S6R)-26-dimethylpiperazine
    • 2,6-DIMETHYLPIPERAZINE
    • Piperazine,2,6-dimethyl-, (2R,6S)-rel-
    • 2,5-DIMETHYL-1-(TETRAHYDRO-FURAN-2-YLMETHYL)-1H-PYRROLE-3-CARBALDEHYDE
    • 2,6-cis-dimethyl-piperazine
    • 2,6-lupetazin
    • 26DMPRZ
    • 3,4-Dichlorobenzoic Acid
    • Cis-2,6-dimethyl piperazine
    • Piperazine, 2,6-dimethyl-, (2R,6S)-rel-
    • (2S,6R)-2,6-dimethylpiperazine
    • CIS-2,6-DIMETHYL-PIPERAZINE
    • 2,6-DIMETHYL PIPERAZINE
    • 2,6-Dimethylpiperazine #
    • cis-2,6 dimethylpiperazine
    • cis 2,6-dimethylpiperazine
    • 2,6-cis-dimethylpiperazine
    • cis-2,6-dimethyl-piperazin
    • 2,6 cis-dimethyl piperazine
    • (cis)2,6-dimethylpiperazine
    • cis-3,5 dimethyl piperazine
    • cis-3,5-dimethyl pipera
    • MDL: MFCD07772435
    • Inchi: 1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+
    • InChI Key: IFNWESYYDINUHV-OLQVQODUSA-N
    • SMILES: N1[C@@H](C)CNC[C@H]1C

Computed Properties

  • Exact Mass: 114.11600
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 64.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
  • Density: 0.9140 (estimate)
  • Melting Point: 112.0 to 115.0 deg-C
  • Boiling Point: 160°C(lit.)
  • Flash Point: 113 °F
  • Refractive Index: 1.4628 (estimate)
  • PSA: 24.06000
  • LogP: 0.61380
  • Sensitiveness: Light Sensitive & Hygroscopic

cis-2,6-Dimethylpiperazine Security Information

cis-2,6-Dimethylpiperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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cis-2,6-Dimethylpiperazine Production Method

Production Method 1

Reaction Conditions
1.1C:12354-84-6, C:NaHCO3, S:H2O, 17 h, 140°C
Reference
Iridium-Catalyzed Condensation of Amines and Vicinal Diols to Substituted Piperazines
By Lorentz-Petersen, Linda L. R. et al, European Journal of Organic Chemistry, 2012, 2012(34), 6752-6759

Production Method 2

Reaction Conditions
1.1R:H2, C:Al2O3, C:62067-76-9, S:H2O, 1 h, 260°C, 2 MPa
Reference
Selective synthesis of cis-2,6-dimethylpiperazine catalyzed by a Cu-Cr-Fe/γ-Al2O3 catalyst
By Bai, Guoyi et al, Applied Catalysis, 2004, 277(1-2), 253-258

Production Method 3

Reaction Conditions
1.1R:H2, R:NH3, C:Ni, S:PhMe
Reference
Method for selectively producing cis-2,6-dimethylpiperazine
By Uno, Osamu et al, Jpn. Kokai Tokkyo Koho, From Jpn. Kokai Tokkyo Koho, 08034773, 06 Feb 1996, 08034773, 06 Feb 1996

Production Method 4

Reaction Conditions
1.1R:LiAlH4
2.1
Reference
Synthesis and configuration of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate of semisynthetic rifamycins
By Cignarella, Giorgio and Gallo, Gian G., Journal of Heterocyclic Chemistry, 1974, 11(6), 985-9

cis-2,6-Dimethylpiperazine Raw materials

cis-2,6-Dimethylpiperazine Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:21655-48-1)顺式-2,6-二甲基哌嗪
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Additional information on cis-2,6-Dimethylpiperazine

Cis-2,6-Dimethylpiperazine (CAS No. 21655-48-1): A Comprehensive Overview in Modern Chemical Research

Cis-2,6-Dimethylpiperazine, identified by its Chemical Abstracts Service number CAS No. 21655-48-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This piperazine derivative has garnered attention due to its unique structural and functional properties, making it a valuable candidate for various applications in drug development and biochemical studies.

The molecular structure of Cis-2,6-Dimethylpiperazine features a six-membered piperazine ring substituted with two methyl groups at the 2- and 6-positions, along with a cis configuration. This specific arrangement imparts distinct chemical reactivity and biological interactions, which have been extensively studied in recent years. The compound's versatility has led to its exploration in multiple therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions.

Recent advancements in the field have highlighted the potential of Cis-2,6-Dimethylpiperazine as a pharmacological tool. Research has demonstrated its role as an intermediate in the synthesis of more complex molecules with therapeutic benefits. For instance, studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for regulating mood, cognition, and motor functions.

In the context of drug development, Cis-2,6-Dimethylpiperazine has been investigated for its potential to act as a scaffold for novel drug candidates. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for designing molecules with improved pharmacokinetic profiles. Additionally, the compound's stability under various conditions enhances its utility in both laboratory research and industrial applications.

The synthesis of Cis-2,6-Dimethylpiperazine is another area of active research. Chemists have developed efficient synthetic routes that optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. These synthetic methods often involve multi-step processes that highlight the compound's reactivity and the precision required in its preparation.

Biological activity studies have revealed that Cis-2,6-Dimethylpiperazine exhibits properties that make it suitable for treating various conditions. For example, preclinical trials have shown that certain derivatives can reduce inflammation and pain by interacting with specific inflammatory pathways. This has sparked interest in developing new therapeutic agents based on this compound's structure.

The compound's role in CNS disorders is particularly noteworthy. Research indicates that it can modulate the activity of neurotransmitter receptors, potentially leading to treatments for depression, anxiety, and other mental health disorders. The ability of Cis-2,6-Dimethylpiperazine to cross the blood-brain barrier has also been a focus of investigation, as this property is essential for developing effective CNS drugs.

Moreover, the environmental impact of synthesizing and using Cis-2,6-Dimethylpiperazine has been considered in recent studies. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These approaches align with the broader goal of sustainable chemistry, ensuring that the production of such compounds is environmentally responsible.

The future prospects of Cis-2,6-Dimethylpiperazine in chemical research are promising. Ongoing studies aim to uncover new applications and refine existing knowledge about its properties. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.

In conclusion, Cis-2,6-Dimethylpiperazine (CAS No. 21655-48-1) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structure and biological interactions make it a valuable tool for developing new drugs and understanding complex biological processes. As research progresses, we can expect further insights into its applications and benefits across various scientific disciplines.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:21655-48-1)cis-2,6-Dimethylpiperazine
sfd20305
Purity:99%
Quantity:200kg
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Email
Amadis Chemical Company Limited
(CAS:21655-48-1)cis-2,6-Dimethylpiperazine
A878973
Purity:99%/99%/99%
Quantity:100g/500g/25g
Price ($):529.0/2117.0/210.0
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